molecular formula C23H26N4O5 B5504369 3-(4-ethoxyphenyl)-4-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-4-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B5504369
M. Wt: 438.5 g/mol
InChI Key: WSLSUULVVMZEQF-ZMOGYAJESA-N
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Description

The synthesis and analysis of pyrazole derivatives, including compounds similar to "3-(4-ethoxyphenyl)-4-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide", have been widely studied due to their potential applications in various fields such as pharmaceuticals and materials science. These compounds are known for their structural diversity and versatility in chemical reactions, which make them valuable in synthetic organic chemistry and drug discovery.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with diketones or aldehydes in the presence of catalysts. For instance, compounds with similar structures have been synthesized through reactions involving carbohydrazide derivatives and substituted benzaldehydes under reflux conditions in ethanol or other solvents, yielding high purity products after crystallization (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (1H & 13C), and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, electron distribution, and confirmation of the (E)-configuration of hydrazonoic groups in the compounds. Theoretical calculations, including DFT and B3LYP methods, are also utilized to predict the molecular structure in both gas phase and aqueous solutions (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization, contributing to their wide range of chemical properties. Their reactivity is influenced by the substituents on the pyrazole ring, which can be tailored to produce compounds with desired biological or chemical activities. Molecular docking studies often reveal potential interactions with biological targets, suggesting applications in drug design (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related pyrazole derivatives involves various methodologies aimed at introducing diverse functional groups, enhancing molecular interactions, and improving compound stability. For instance, the synthesis and characterization of similar compounds, such as N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, involve spectroscopic methods (FT-IR, 1H & 13C NMR, ESI-MS) and X-ray diffraction, confirming the (E)-configuration of the hydrazonoic group. These studies provide foundational knowledge for the structural elucidation and optimization of pyrazole derivatives (Karrouchi et al., 2021).

Molecular Docking and Spectroscopic Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. For example, docking results for similar compounds have suggested potential as anti-diabetic agents, highlighting the importance of these compounds in designing new therapeutics (Karrouchi et al., 2021). Additionally, spectroscopic studies offer insights into the vibrational assignments, Raman, and ultraviolet-visible spectra, providing a comprehensive understanding of the compounds' reactive properties.

Biological Evaluation

The biological activities of pyrazole derivatives span various therapeutic areas. Some derivatives have been screened for cytotoxic activity against cancer cells, showing promising results that pave the way for further development as anticancer agents (Hassan et al., 2014). Other studies focus on antioxidant and anti-inflammatory properties, where compounds have shown significant activity, suggesting their potential in treating related disorders (Mahajan et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would depend on the biological target of the compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more. Future research could explore these potential applications further .

properties

IUPAC Name

3-(4-ethoxyphenyl)-4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-6-32-17-9-7-15(8-10-17)21-14(2)22(26-25-21)23(28)27-24-13-16-11-19(30-4)20(31-5)12-18(16)29-3/h7-13H,6H2,1-5H3,(H,25,26)(H,27,28)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSUULVVMZEQF-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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